![molecular formula C9H17ClO3S B2655205 [3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride CAS No. 2243516-07-4](/img/structure/B2655205.png)
[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride: is an organic compound with a complex structure that includes a cyclobutyl ring, a methanesulfonyl chloride group, and a tert-butyl ether group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable diene or through a ring-closing metathesis reaction.
Introduction of the Tert-Butyl Ether Group: The tert-butyl ether group can be introduced via an etherification reaction using tert-butyl alcohol and an appropriate catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride: undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although these are less common.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Bases: Bases such as sodium hydroxide or potassium tert-butoxide are often used in elimination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while elimination reactions would produce alkenes.
科学研究应用
[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of [3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The methanesulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites on molecules, leading to the formation of sulfonylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
相似化合物的比较
[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride: can be compared with other sulfonyl chlorides and cyclobutyl compounds:
Methanesulfonyl Chloride: A simpler sulfonyl chloride that lacks the cyclobutyl and tert-butyl ether groups. It is less sterically hindered and more reactive.
Cyclobutylmethanesulfonyl Chloride: Similar in structure but lacks the tert-butyl ether group, leading to different reactivity and applications.
Tert-Butylmethanesulfonyl Chloride: Contains the tert-butyl group but lacks the cyclobutyl ring, resulting in different steric and electronic properties.
The uniqueness of This compound
属性
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO3S/c1-9(2,3)13-8-4-7(5-8)6-14(10,11)12/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSJLQYTTQCYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2655123.png)
![3-Cyclopropyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2655124.png)
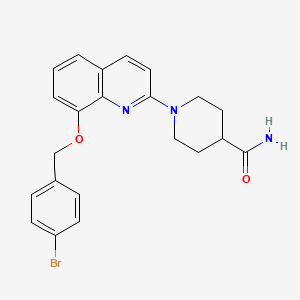
![2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2655128.png)
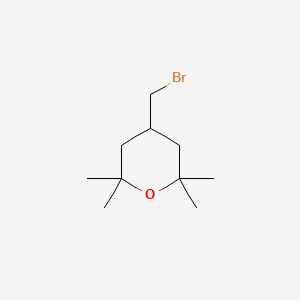
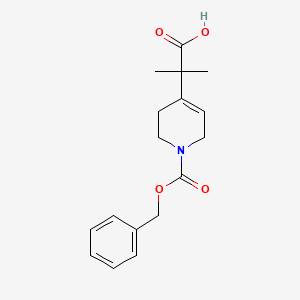

![4-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B2655136.png)
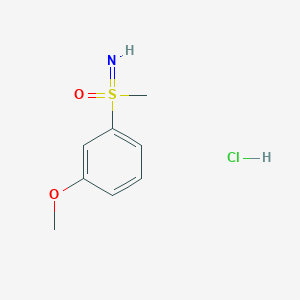
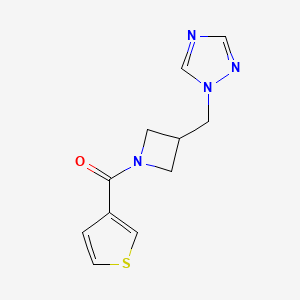
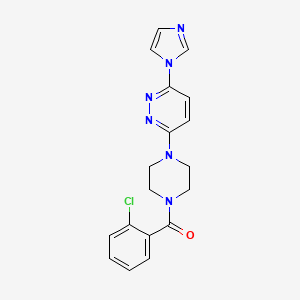


![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(tert-butyldimethylsilyl)oxy]butanoic acid](/img/structure/B2655145.png)
